molecular formula C17H21NO2 B6069418 2-(C-ethyl-N-phenylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

2-(C-ethyl-N-phenylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B6069418
M. Wt: 271.35 g/mol
InChI Key: NTMCDFNAJSZROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(C-ethyl-N-phenylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones These compounds are characterized by a six-membered ring containing a double bond and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(C-ethyl-N-phenylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common approach might include:

    Formation of the cyclohexenone ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the hydroxy group: This step may involve hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Addition of the ethyl and phenylcarbonimidoyl groups: These groups can be introduced through nucleophilic substitution reactions or via Grignard reagents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(C-ethyl-N-phenylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The phenylcarbonimidoyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Grignard reagents (RMgX), Organolithium reagents (RLi)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(C-ethyl-N-phenylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5,5-dimethylcyclohex-2-en-1-one: Lacks the ethyl and phenylcarbonimidoyl groups.

    3-hydroxy-5,5-dimethylcyclohex-2-en-1-one: Similar structure but without the additional functional groups.

Uniqueness

The presence of the ethyl and phenylcarbonimidoyl groups in 2-(C-ethyl-N-phenylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. These features can make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(C-ethyl-N-phenylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-4-13(18-12-8-6-5-7-9-12)16-14(19)10-17(2,3)11-15(16)20/h5-9,19H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMCDFNAJSZROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC1=CC=CC=C1)C2=C(CC(CC2=O)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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